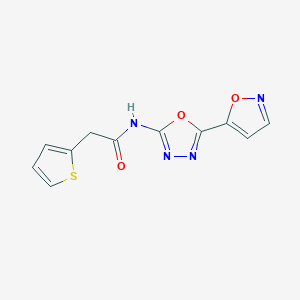
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C11H8N4O3S and its molecular weight is 276.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features two significant moieties: an isoxazole and an oxadiazole ring, both of which are known for their diverse pharmacological properties. The synthesis typically involves the formation of these rings through cyclization reactions followed by coupling with acetamide. A common synthetic route includes the use of hydroxyimoyl halides and dipolarophiles under mild basic conditions to achieve the desired product .
Biological Activity Overview
Research indicates that derivatives of oxadiazole and isoxazole possess various biological activities, including:
- Antimicrobial Activity : Compounds featuring these rings have shown promising results against a range of bacterial strains. For instance, certain derivatives demonstrated excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Studies have indicated that isoxazole and oxadiazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. These compounds may target specific enzymes involved in tumor growth .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways, making them candidates for treating inflammatory diseases .
1. Antimicrobial Evaluation
A study conducted on various isoxazole-substituted 1,3,4-oxadiazoles showed that compounds with the isoxazole moiety exhibited significant antimicrobial activity. For example, N-(5-methylisoxazol-3-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (5a) was particularly effective against several bacterial strains .
| Compound | Activity (Zone of Inhibition) | Bacterial Strain |
|---|---|---|
| 5a | 20 mm | E. coli |
| 5d | 18 mm | S. aureus |
| 5f | 22 mm | Pseudomonas aeruginosa |
2. Anticancer Activity
In vitro studies demonstrated that certain derivatives of this compound showed cytotoxic effects on various cancer cell lines. The compound's mechanism involved the inhibition of key signaling pathways responsible for cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 15 | Apoptosis induction |
| A549 (Lung) | 10 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 12 | Inhibition of PI3K/Akt pathway |
3. Anti-inflammatory Activity
Research has demonstrated that compounds containing the oxadiazole structure exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. For instance, a derivative showed a reduction in TNF-alpha levels in an animal model .
Propriétés
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O3S/c16-9(6-7-2-1-5-19-7)13-11-15-14-10(17-11)8-3-4-12-18-8/h1-5H,6H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQMNMMRLSEJOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














